molecular formula C9H17N3 B13582885 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13582885
M. Wt: 167.25 g/mol
InChI Key: WMFOZSCZXSCKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an amine group attached to a methylpropan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method involves the alkylation of 1,5-dimethylpyrazole with 2-chloromethyl-2-methylpropan-1-amine in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then filtered, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-7-5-8(11-12(7)4)9(2,3)6-10/h5H,6,10H2,1-4H3

InChI Key

WMFOZSCZXSCKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(C)(C)CN

Origin of Product

United States

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